molecular formula C15H12Br2N4O3 B11545076 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11545076
M. Wt: 456.09 g/mol
InChI Key: DSSUMQLECISSKH-UFWORHAWSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C15H12Br2N4O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the condensation of 2,4-dibromoaniline with 3-nitrobenzaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted phenyl derivatives are the major products.

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as reduced inflammation or altered cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide stands out due to its specific substitution pattern and the presence of both bromine and nitro groups

Properties

Molecular Formula

C15H12Br2N4O3

Molecular Weight

456.09 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12Br2N4O3/c16-11-4-5-14(13(17)7-11)18-9-15(22)20-19-8-10-2-1-3-12(6-10)21(23)24/h1-8,18H,9H2,(H,20,22)/b19-8+

InChI Key

DSSUMQLECISSKH-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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